REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].S(=O)(=O)(O)O.C(Cl)(Cl)Cl.[CH:22]1[CH:27]=CC=CC=1.C[OH:29]>C(OC(=O)C)(=O)C>[CH3:1][NH:2][C:3](=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O:5][C:27](=[O:29])[CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CNC(C(O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
benzene methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1.CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated at 70 degrees C
|
Type
|
CUSTOM
|
Details
|
in vacuum and the syrupy residue thus obtained
|
Type
|
EXTRACTION
|
Details
|
to extract the oily product
|
Type
|
WASH
|
Details
|
the chloroform layer is washed with 5% aqueous sodium bicarbonate, 200 ml and 0.2N HCL 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
On evaporation of the chloroform solution at 40 degrees C
|
Type
|
CUSTOM
|
Details
|
in vacuum white crystalline product is formed from the syrupy residue
|
Type
|
WASH
|
Details
|
The crystals are washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
N-methyl phenyl alpha-acetoxyacetamide 66 g thus synthesized
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CNC(C(OC(C)=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |